N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 723753-85-3
VCID: VC21502408
InChI: InChI=1S/C15H16FN/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3
SMILES: CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)C
Molecular Formula: C15H16FN
Molecular Weight: 229.29g/mol

N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline

CAS No.: 723753-85-3

Cat. No.: VC21502408

Molecular Formula: C15H16FN

Molecular Weight: 229.29g/mol

* For research use only. Not for human or veterinary use.

N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline - 723753-85-3

Specification

CAS No. 723753-85-3
Molecular Formula C15H16FN
Molecular Weight 229.29g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline
Standard InChI InChI=1S/C15H16FN/c1-11-7-8-14(9-12(11)2)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3
Standard InChI Key SWYXEQBAKGYUGM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)C
Canonical SMILES CC1=C(C=C(C=C1)NCC2=CC=CC=C2F)C

Introduction

Chemical Structure and Properties

N-[(2-Fluorophenyl)methyl]-3,4-dimethylaniline consists of two primary structural components: a 3,4-dimethylaniline group and a 2-fluorophenyl methyl group connected through a nitrogen atom. The compound's structure incorporates both aromatic systems connected by an amine linkage, resulting in unique chemical and physical properties.

Structural Characteristics

The molecular formula of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline is C₁₅H₁₆FN, with a molecular weight of 229.29 g/mol . The compound features:

  • A 3,4-dimethylaniline core with methyl groups at the meta and para positions

  • A 2-fluorophenyl group attached via a methylene bridge to the aniline nitrogen

  • A secondary amine (NH) group connecting these structural components

Physicochemical Properties

Based on structural analysis and comparison with related compounds, N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline is expected to have the following physicochemical properties:

PropertyValueReference
Molecular Weight229.29 g/mol
XLogP3-AA~4.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface AreaSimilar to related compounds (~27-30 Ų)Inferred
Physical AppearanceLikely crystalline solidInferred
SolubilityLikely soluble in organic solvents, poorly soluble in waterInferred

The compound's solubility profile is influenced by its aromatic rings and moderate lipophilicity, suggesting good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and DMSO, but limited water solubility.

Synthetic Methods

Several synthetic approaches can be employed to prepare N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline, drawing from established methodologies for similar compounds.

Reductive Amination

A common approach for synthesizing secondary amines involves reductive amination between 3,4-dimethylaniline and 2-fluorobenzaldehyde:

  • Condensation of 3,4-dimethylaniline with 2-fluorobenzaldehyde to form an imine intermediate

  • Reduction of the imine using sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Purification via chromatography or crystallization

Nucleophilic Substitution

An alternative synthetic route involves nucleophilic substitution:

  • Reaction of 3,4-dimethylaniline with 2-fluorobenzyl halide (typically the chloride or bromide)

  • Base-mediated coupling in polar aprotic solvents (DMF, acetonitrile)

  • Isolation and purification of the target compound

The synthesis approach employed in related research uses basic conditions for nucleophilic substitution, allowing the aniline nitrogen to attack the benzyl halide .

Spectroscopic Characterization

Spectroscopic data provides crucial information for confirming the structure and purity of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline would exhibit:

  • Methyl protons of the 3,4-dimethylaniline group (~2.1-2.3 ppm, two singlets)

  • Methylene bridge protons (~4.3-4.4 ppm, singlet)

  • NH proton (~3.8-4.0 ppm, broad singlet)

  • Aromatic protons from both ring systems (~6.5-7.5 ppm, complex multiplets)

  • F-coupled splitting patterns in the 2-fluorophenyl aromatic region

The ¹³C NMR would show approximately 15 carbon signals representing the non-equivalent carbon atoms, with J-coupling observed for carbons influenced by the fluorine atom .

Mass Spectrometry

Mass spectrometry analysis of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline would likely show:

  • Molecular ion peak at m/z 229 corresponding to the molecular weight

  • Fragment ions reflecting loss of methyl groups and cleavage at the C-N bond

  • Pattern consistent with presence of fluorine in the structure

Infrared Spectroscopy

Key IR absorption bands would include:

  • N-H stretching (~3300-3400 cm⁻¹)

  • Aromatic C-H stretching (~3000-3100 cm⁻¹)

  • Aliphatic C-H stretching (~2800-2950 cm⁻¹)

  • C=C aromatic ring stretching (~1600-1400 cm⁻¹)

  • C-F stretching (~1000-1400 cm⁻¹)

Pharmacological Properties and Applications

Although specific pharmacological data for N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline is limited, its structural features suggest potential biological activities and applications.

Structure-Activity Relationships

The compound incorporates several pharmacologically relevant structural elements:

  • The 3,4-dimethylaniline portion appears in various biologically active compounds

  • The 2-fluorophenyl group is a common motif in many pharmaceuticals

  • The secondary amine linkage provides a potential hydrogen bond donor site

These structural features suggest potential interactions with various biological targets, including possible serotonergic activity due to structural similarities with compounds like those described in search result .

Metabolic Considerations

Understanding the metabolic fate of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline is important for assessing its potential applications and safety profile.

Predicted Metabolic Pathways

Based on the metabolism of related compounds, N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline likely undergoes:

  • N-dealkylation, resulting in formation of 3,4-dimethylaniline and 2-fluorobenzyl derivatives

  • Aromatic hydroxylation, particularly at the unsubstituted positions of both aromatic rings

  • Phase II conjugation reactions (glucuronidation, sulfation) of the resulting metabolites

The presence of the 2-fluorophenyl group may slow metabolism at that position, as fluorine substitution often blocks metabolic attack .

Chemical Reactivity

The reactivity of N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline is determined by its functional groups and electronic properties.

Nucleophilic Reactivity

The secondary amine nitrogen in N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline can act as a nucleophile in various reactions:

  • Acylation with acid chlorides or anhydrides to form amides

  • Alkylation with alkyl halides to form tertiary amines

  • Reaction with aldehydes or ketones to form imines or enamines

  • Addition to electron-deficient alkenes (Michael addition)

Electrophilic Aromatic Substitution

Both aromatic rings can undergo electrophilic aromatic substitution reactions, with reactivity influenced by the substituent effects:

  • The 3,4-dimethylaniline portion is activated toward electrophilic attack, particularly at positions ortho to the nitrogen

  • The 2-fluorophenyl group is less reactive, with the fluorine directing substitution meta to itself

  • The secondary amine is less activating than a primary amine but still directs ortho/para

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